Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate
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Description
“Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H24N2O4 . It is an important intermediate in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a tert-butyl carboxylate group and a 5-methyl-2-oxooxazolidin-3-yl group . Detailed structural analysis, including bond lengths and angles, would require more specific data such as crystallographic studies.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C14H24N2O4), average mass (284.351 Da), and monoisotopic mass (284.173615 Da) . Additional properties such as melting point, boiling point, and density were not found in the search results.Future Directions
The future directions for research on “Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate” and similar compounds could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential biological activities could be investigated further, given the diverse biological activities of compounds containing piperazine rings .
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-10-9-16(13(18)19-10)11-5-7-15(8-6-11)12(17)20-14(2,3)4/h10-11H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBOTOWXNKJGPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)O1)C2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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